1-((Methylsulfinyl)methyl)-3-nitrobenzene
Overview
Description
1-((Methylsulfinyl)methyl)-3-nitrobenzene is an organic compound characterized by the presence of a nitro group attached to a benzene ring and a methylsulfinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Methylsulfinyl)methyl)-3-nitrobenzene typically involves the nitration of a benzene derivative followed by the introduction of the methylsulfinylmethyl group. One common method is the nitration of toluene to form 3-nitrotoluene, which is then subjected to oxidation to introduce the sulfinyl group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and oxidizing agents such as hydrogen peroxide for the sulfinylation process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of metal catalysts in the oxidation step can significantly improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-((Methylsulfinyl)methyl)-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
Oxidation: 1-((Methylsulfonyl)methyl)-3-nitrobenzene.
Reduction: 1-((Methylsulfinyl)methyl)-3-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used
Scientific Research Applications
1-((Methylsulfinyl)methyl)-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-((Methylsulfinyl)methyl)-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The sulfinyl group can also participate in redox reactions, influencing the compound’s activity. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-((Methylsulfonyl)methyl)-3-nitrobenzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-((Methylsulfanyl)methyl)-3-nitrobenzene: Contains a sulfanyl group instead of a sulfinyl group.
3-Nitrotoluene: Lacks the methylsulfinylmethyl group
Uniqueness
1-((Methylsulfinyl)methyl)-3-nitrobenzene is unique due to the presence of both the nitro and methylsulfinylmethyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and applications that are not possible with similar compounds .
Biological Activity
1-((Methylsulfinyl)methyl)-3-nitrobenzene is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
This compound features a nitro group and a methylsulfinyl moiety attached to a benzene ring. Its molecular formula is C8H9N1O2S1, with a molecular weight of 185.23 g/mol. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further investigation.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.
- Antioxidant Properties : Research has shown that the compound may possess antioxidant activity, which can help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage and has implications for age-related diseases.
- Anti-inflammatory Effects : There is emerging evidence suggesting that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anti-inflammatory effects.
- Scavenging Free Radicals : Its antioxidant properties are thought to arise from the ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus, with MIC values indicating significant inhibition at low concentrations. |
Study B | Antioxidant Activity | Reported increased scavenging activity on DPPH radicals, suggesting potential for use in formulations aimed at reducing oxidative stress. |
Study C | Anti-inflammatory Effects | Found reduction in pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases. |
Properties
IUPAC Name |
1-(methylsulfinylmethyl)-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-13(12)6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKGKAZBUKEURD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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